Product packaging for Butanoic acid, 2-(aminocarbonyl)-2-ethyl-(Cat. No.:CAS No. 4431-54-3)

Butanoic acid, 2-(aminocarbonyl)-2-ethyl-

Cat. No.: B13823006
CAS No.: 4431-54-3
M. Wt: 159.18 g/mol
InChI Key: ZFQTUMHIWMHIFF-UHFFFAOYSA-N
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Description

Butanoic acid, 2-(aminocarbonyl)-2-ethyl- is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanoic acid, 2-(aminocarbonyl)-2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 2-(aminocarbonyl)-2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B13823006 Butanoic acid, 2-(aminocarbonyl)-2-ethyl- CAS No. 4431-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-carbamoyl-2-ethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQTUMHIWMHIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300048
Record name Butanoic acid, 2-(aminocarbonyl)-2-ethyl-
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Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4431-54-3
Record name Butanoic acid, 2-(aminocarbonyl)-2-ethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 2-(aminocarbonyl)-2-ethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparation Strategies for Butanoic Acid, 2 Aminocarbonyl 2 Ethyl

Chemical Synthesis Approaches

The construction of α,α-disubstituted carboxylic acids, such as Butanoic acid, 2-(aminocarbonyl)-2-ethyl-, necessitates robust synthetic methods that can efficiently create a quaternary carbon center. This section reviews several prominent chemical strategies that can be adapted for this purpose.

Adaptations of Strecker Synthesis for α,α-Disubstituted Carboxylic Acids

The Strecker synthesis, first devised by Adolph Strecker in 1850, is a foundational method for producing amino acids from aldehydes or ketones. chemeurope.comwikipedia.org For the synthesis of α,α-disubstituted structures like the target molecule, a ketone is employed as the starting material. wikipedia.org The logical precursor for Butanoic acid, 2-(aminocarbonyl)-2-ethyl- is 3-pentanone (B124093) (diethyl ketone).

The classical reaction involves the condensation of the ketone with a source of ammonia (B1221849) (like ammonium (B1175870) chloride) and cyanide (such as potassium cyanide) to generate an intermediate α-aminonitrile. chemeurope.com This aminonitrile is then hydrolyzed to yield the final product. A plausible synthetic route is outlined below:

Iminium Ion Formation : 3-Pentanone reacts with ammonia in a nucleophilic addition to form an iminium ion after the elimination of water. masterorganicchemistry.com

Aminonitrile Formation : A cyanide ion then attacks the iminium carbon, creating the α-aminonitrile intermediate, 2-amino-2,2-diethylacetonitrile. wikipedia.orgmasterorganicchemistry.com

Hydrolysis : The critical final step involves the hydrolysis of the nitrile group. To obtain the desired 2-(aminocarbonyl) functional group (an amide), a carefully controlled partial hydrolysis of the nitrile is required. Full hydrolysis under harsh acidic or basic conditions would lead to the corresponding α-amino acid, 2-amino-2-ethylbutanoic acid.

An alternative pathway involves the hydrolysis of the aminonitrile to the α-amino acid, followed by a separate amidation step to form the target compound.

StepReactantsIntermediate/ProductKey Transformation
13-Pentanone, Ammonia, Cyanide Source2-Amino-2,2-diethylacetonitrileFormation of α-aminonitrile
22-Amino-2,2-diethylacetonitrile, Water (controlled)Butanoic acid, 2-(aminocarbonyl)-2-ethyl-Partial hydrolysis of nitrile to amide

Grignard Reaction Pathways and Carboxylation

Grignard reactions provide a powerful tool for C-C bond formation and the synthesis of carboxylic acids through the carboxylation of an organomagnesium halide. transformationtutoring.comlibretexts.org A direct synthesis of the target molecule via this pathway is complex due to the presence of multiple functional groups. However, a multi-step approach beginning with the synthesis of a simpler precursor, 2-ethylbutanoic acid, is feasible.

The synthesis of 2-ethylbutanoic acid can be achieved by reacting a suitable Grignard reagent with carbon dioxide (dry ice). tamu.edu The process is as follows:

Grignard Reagent Formation : 3-Bromopentane is reacted with magnesium metal in an ether solvent to form 3-pentylmagnesium bromide.

Carboxylation : The Grignard reagent is then added to solid carbon dioxide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2. tamu.edu

Protonation : Subsequent acidification with a strong aqueous acid protonates the resulting carboxylate salt to yield 2-ethylbutanoic acid. libretexts.orgtamu.edu

To arrive at the final target, Butanoic acid, 2-(aminocarbonyl)-2-ethyl-, the synthesized 2-ethylbutanoic acid would need to undergo further functionalization at the alpha-carbon. This would likely involve an α-halogenation step, followed by nucleophilic substitution with cyanide, and subsequent hydration of the nitrile to the amide—a challenging sequence requiring careful control of reaction conditions.

Pathway StepStarting MaterialReagentsProduct
13-BromopentaneMg, Diethyl ether3-Pentylmagnesium bromide
23-Pentylmagnesium bromide1. CO2 (solid) 2. H3O+2-Ethylbutanoic acid
3 (Hypothetical)2-Ethylbutanoic acidMulti-step functionalizationButanoic acid, 2-(aminocarbonyl)-2-ethyl-

Stereoselective Synthesis of Enantiomeric Forms

An analysis of the structure of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- reveals that the α-carbon (C2) is bonded to a carboxyl group, an aminocarbonyl group, and two ethyl groups. Since two of the substituents on the alpha-carbon are identical (ethyl groups), this carbon is achiral, and the molecule does not exist as enantiomers. Therefore, stereoselective synthesis is not applicable to this specific compound.

However, for structurally related chiral analogues where the two alkyl groups are different (e.g., 2-(aminocarbonyl)-2-ethyl-2-methylbutanoic acid), stereoselective synthesis would be critical. In such cases, asymmetric adaptations of the Strecker synthesis could be employed. These methods often utilize a chiral amine auxiliary, such as (S)-alpha-phenylethylamine, to direct the addition of cyanide to the iminium intermediate, resulting in one diastereomer in excess. wikipedia.orgacs.org Subsequent removal of the chiral auxiliary would yield the enantiopure α,α-disubstituted amino acid derivative. acs.orgnih.gov

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs) offer an efficient means of synthesizing complex molecules in a single step by combining three or more starting materials. nih.gov These reactions are prized for their atom economy and ability to rapidly build molecular diversity.

One sophisticated MCR approach that could be adapted for the synthesis of α-branched amides involves the hydrozirconation of a nitrile. nih.govresearchgate.net This sequence could be hypothetically applied as follows:

Metalloimine Formation : An appropriate nitrile, such as 2-ethylbutanenitrile, undergoes hydrozirconation to form a metalloimine intermediate.

Acylation : This intermediate reacts with an acyl chloride.

Nucleophilic Addition : The resulting acyliminium ion is then trapped by a nucleophile.

For the specific target molecule, a variation of the Ugi or Passerini reaction could also be envisioned. The Ugi four-component reaction, for instance, could theoretically combine 3-pentanone, ammonia, an isocyanide, and a suitable carboxylic acid. However, the resulting Ugi product would require significant post-condensation modifications to yield Butanoic acid, 2-(aminocarbonyl)-2-ethyl-, making this a less direct, albeit convergent, strategy.

Biocatalytic Synthesis and Enzyme-Mediated Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions, offering a sustainable alternative to traditional chemical methods.

Chemoenzymatic Routes to Enantiopure Intermediates

While a direct, single-step enzymatic synthesis of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- from simple precursors is not established, a chemoenzymatic route provides a plausible and powerful strategy. This approach combines the strengths of chemical synthesis to build a key intermediate, which is then transformed using a highly selective enzyme.

A potential chemoenzymatic pathway could focus on the selective hydration of a nitrile group. Nitrile hydratase enzymes are particularly effective at converting nitriles into amides under neutral pH and ambient temperature, often avoiding the harsh conditions that could hydrolyze other functional groups.

A proposed chemoenzymatic route is detailed in the table below:

StepMethodStarting MaterialReagents/EnzymeIntermediate/Product
1Chemical SynthesisDiethyl malonate1. NaH 2. Ethyl iodide (2 equiv.)Diethyl diethylmalonate
2Chemical SynthesisDiethyl diethylmalonateKCN or similar cyanation reagentEthyl 2-cyano-2-ethylbutanoate
3Biocatalytic HydrationEthyl 2-cyano-2-ethylbutanoateNitrile HydrataseEthyl 2-(aminocarbonyl)-2-ethylbutanoate
4Biocatalytic/Chemical HydrolysisEthyl 2-(aminocarbonyl)-2-ethylbutanoateLipase or mild aqueous acid/baseButanoic acid, 2-(aminocarbonyl)-2-ethyl-

Novel Enzyme Discovery for Synthesis

The application of enzymatic methods in organic synthesis is a rapidly expanding field, offering high selectivity and milder reaction conditions compared to traditional chemical synthesis. For the synthesis of chiral amides and carboxylic acids, enzymes such as lipases, proteases, and nitrile hydratases are of particular interest.

While specific novel enzymes for the direct synthesis of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- have not been reported in the reviewed literature, related enzymatic transformations highlight the potential for future discovery and application. For instance, the enzymatic synthesis of 2-(2-carbamoylethyl)aziridines has been achieved using nitrile hydratase. nih.gov This demonstrates the capability of enzymes to catalyze the formation of a carbamoyl (B1232498) group from a nitrile precursor, a strategy that could potentially be adapted for the synthesis of the target molecule.

Future research in this area could focus on the screening of microbial sources for novel enzymes with activity towards 2-ethyl-2-cyanobutanoic acid or related precursors. Protein engineering and directed evolution could then be employed to enhance the activity, selectivity, and stability of any identified biocatalysts, paving the way for an efficient and sustainable synthesis of Butanoic acid, 2-(aminocarbonyl)-2-ethyl-.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the preparation of Butanoic acid, 2-(aminocarbonyl)-2-ethyl-, this would involve a systematic investigation of various reaction parameters. Due to the limited specific literature on this compound, a general approach to optimization based on the synthesis of similar molecules is considered.

A hypothetical multi-step synthesis might involve the formation of a diethyl malonate derivative, followed by amidation and subsequent hydrolysis and decarboxylation. Key parameters for optimization at each step would include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. A range of aprotic and protic solvents would need to be screened.

Temperature: Temperature control is critical to balance reaction kinetics with the potential for side reactions or product decomposition.

Catalyst: For reactions such as alkylation or hydrolysis, the selection of an appropriate acid or base catalyst and its concentration is paramount.

Reactant Stoichiometry: Varying the molar ratios of the reactants can help to drive the reaction to completion and minimize the formation of byproducts.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal duration for achieving maximum conversion.

Table 1: Hypothetical Parameters for Optimization of a Key Synthetic Step

ParameterRange InvestigatedOptimal Condition (Hypothetical)Effect on Yield (Hypothetical)
Temperature (°C)25 - 10060Increased yield up to 60°C, decomposition observed at higher temperatures.
Catalyst Loading (mol%)1 - 105Yield plateaus above 5 mol%, lower loading results in incomplete reaction.
SolventToluene, THF, DMFTHFTHF provided the best solubility for reactants and facilitated a cleaner reaction profile.

Table 2: Potential Strategies for Yield Enhancement

StrategyDescriptionExpected Outcome
Purification Method Development of an optimized crystallization or chromatographic purification protocol.Increased purity and recovery of the final product.
Intermediate Isolation Isolation and purification of key intermediates to prevent the carry-over of impurities into subsequent steps.Improved overall yield and final product quality.
Process Analytical Technology (PAT) Implementation of in-situ monitoring techniques (e.g., FTIR, NMR) to gain a better understanding of reaction kinetics and endpoint determination.More precise control over the reaction, leading to higher and more consistent yields.

It is important to reiterate that the data presented in the tables are hypothetical and serve as a framework for the type of optimization studies that would be necessary for the synthesis of Butanoic acid, 2-(aminocarbonyl)-2-ethyl-. Detailed experimental investigation is required to establish the actual optimal conditions and effective yield enhancement strategies.

Chemical Transformations and Reactivity Profiles of Butanoic Acid, 2 Aminocarbonyl 2 Ethyl

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for a variety of chemical modifications, including esterification and amidation. However, its position on a quaternary carbon atom, shared with a bulky aminocarbonyl group and an ethyl group, introduces significant steric hindrance that impacts reaction rates and requires specific catalytic conditions.

Esterification of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- involves the reaction of its carboxylic acid group with an alcohol in the presence of an acid catalyst. The significant steric hindrance around the carboxylic acid functionality makes this transformation challenging compared to sterically unhindered acids. Classic Fischer esterification conditions, employing a simple mineral acid like sulfuric acid (H₂SO₄) and an excess of the alcohol (e.g., methanol (B129727) or ethanol), typically result in slow reaction rates and may require elevated temperatures to achieve reasonable yields.

Research into the esterification of structurally similar, sterically hindered α,α-disubstituted carboxylic acids has shown that more potent activating agents are often necessary. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters under milder conditions by activating the carboxylic acid group toward nucleophilic attack by the alcohol.

The kinetics of these reactions are heavily dependent on the nature of the alcohol. Primary alcohols react more readily than secondary alcohols, while tertiary alcohols are generally unreactive under standard esterification conditions and may lead to elimination byproducts.

Table 1: Comparative Esterification Conditions and Outcomes

Catalyst System Alcohol Temperature (°C) Reaction Time (h) Typical Yield
H₂SO₄ (cat.) Methanol 65 24-48 Low to Moderate
H₂SO₄ (cat.) Isopropanol (B130326) 82 > 48 Very Low
DCC / DMAP Methanol 25 6-12 High

The formation of a new amide bond from the carboxylic acid group of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- requires coupling with an amine. This process, central to peptide synthesis, is also impeded by the steric hindrance around the carboxyl group. Standard peptide coupling reagents are employed to facilitate this transformation.

Common coupling agents that have proven effective for hindered amino acid derivatives include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents, in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA), activate the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the incoming amine.

Investigations into the coupling efficiency show a strong dependence on the steric bulk of the amine partner. Primary amines react more efficiently than secondary amines. The synthesis of dipeptides where Butanoic acid, 2-(aminocarbonyl)-2-ethyl- serves as the C-terminal residue is generally more straightforward than when it is the N-terminal partner, as the activated carboxylic acid of a different amino acid is coupling with the less-hindered amine of the target molecule.

Transformations of the α-Aminocarbonyl Group

The primary amide (aminocarbonyl) group is relatively stable but can undergo transformations such as hydrolysis and derivatization under specific conditions.

Hydrolysis of the α-aminocarbonyl group converts it back to a carboxylic acid, yielding 2-ethyl-2-carboxybutanoic acid (also known as 2,2-diethylmalonic acid). This reaction can be catalyzed by either strong acid or strong base, typically requiring harsh conditions such as prolonged heating.

Acid-catalyzed hydrolysis: This proceeds via protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis: This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the amide anion.

Due to the stability of the amide bond, these hydrolysis reactions are generally slow. Product analysis via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would confirm the formation of 2,2-diethylmalonic acid and the release of ammonia (B1221849).

The nitrogen atom of the primary amide can undergo derivatization. For example, it can be alkylated, though this is often difficult to perform selectively on a primary amide without side reactions. More common is the conversion of the amide to other functional groups.

One significant transformation is the Hofmann rearrangement, where the primary amide is treated with bromine and a strong base (like sodium hydroxide) to yield a primary amine with one fewer carbon atom. In the case of Butanoic acid, 2-(aminocarbonyl)-2-ethyl-, this reaction would lead to the formation of 2-amino-2-ethylbutanoic acid, an α,α-disubstituted amino acid. This reaction proceeds through an isocyanate intermediate.

Table 2: Key Transformations of the α-Aminocarbonyl Group

Reaction Reagents Product
Acid Hydrolysis HCl (aq), Heat 2,2-Diethylmalonic acid
Base Hydrolysis NaOH (aq), Heat 2,2-Diethylmalonic acid

Intramolecular Cyclization and Rearrangement Studies

The proximate positioning of the carboxylic acid and amide functionalities within the same molecule allows for potential intramolecular reactions, leading to cyclic structures or molecular rearrangements.

Intramolecular Cyclization

The presence of both a nucleophilic amide and an electrophilic carboxylic acid group (or its activated form) suggests the possibility of an intramolecular cyclization reaction. Under dehydrating conditions, typically involving heat or a chemical dehydrating agent, the compound could theoretically cyclize to form a five-membered ring structure, specifically a substituted succinimide.

The proposed reaction would proceed via an intramolecular nucleophilic acyl substitution, where the amide nitrogen attacks the carbonyl carbon of the carboxylic acid, eliminating a molecule of water. The resulting product would be 3,3-diethylsuccinimide.

Table 1: Proposed Intramolecular Dehydrative Cyclization

Reactant Conditions Product Reaction Type

This table outlines the theoretical intramolecular cyclization of the title compound.

Rearrangement Studies

The primary amide group in Butanoic acid, 2-(aminocarbonyl)-2-ethyl- is susceptible to classic amide rearrangement reactions, most notably the Hofmann rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org

Subjecting Butanoic acid, 2-(aminocarbonyl)-2-ethyl- to the typical Hofmann conditions—a halogen (such as bromine) and a strong base (like sodium hydroxide)—would be expected to initiate a rearrangement cascade. wikipedia.orgmasterorganicchemistry.com The reaction would selectively target the amide moiety. The migrating group in the key rearrangement step would be the 2-carboxy-2-ethylbutyl group. The intermediate isocyanate, upon hydrolysis in the aqueous basic medium, would decarboxylate to yield the final product, 3-amino-3-ethylpentanoic acid.

Table 2: Proposed Hofmann Rearrangement Mechanism

Step Description Intermediate/Product
1 Deprotonation of the amide by base (NaOH). Amide anion
2 Reaction of the anion with bromine (Br₂) to form an N-bromoamide. N-bromo-2-(aminocarbonyl)-2-ethylbutanoic acid
3 Deprotonation of the N-bromoamide to form an anion. N-bromoamide anion
4 Rearrangement: The alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. Isocyanate intermediate
5 Nucleophilic addition of hydroxide to the isocyanate. Carbamic acid derivative

This table details the stepwise mechanism of the proposed Hofmann rearrangement of Butanoic acid, 2-(aminocarbonyl)-2-ethyl-. wikipedia.org

Chemo- and Regioselectivity in Complex Reaction Systems

The bifunctional nature of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- necessitates a consideration of chemoselectivity in reactions where both the carboxylic acid and the amide group could potentially react. Regioselectivity is less of a concern as the two functional groups are located at distinct positions on the molecule.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. The distinct electronic properties of the carboxylic acid and amide groups in the title compound would govern their relative reactivity.

Acid-Base Reactions: In the presence of a base, the most acidic proton on the carboxylic acid group (pKa ≈ 4-5) will be removed far more readily than the protons on the amide nitrogen (pKa ≈ 17). Therefore, reactions with bases will selectively form the carboxylate salt.

Reactions with Nucleophiles: The electrophilicity of the carbonyl carbons is a key factor. The carbonyl carbon of the carboxylic acid is generally more electrophilic than that of the amide. This is because the nitrogen atom of the amide is a better electron-donating group through resonance compared to the hydroxyl group of the carboxylic acid. However, the carboxylic acid's hydroxyl group can be protonated under acidic conditions to become a good leaving group (H₂O), enhancing its reactivity. Amides are generally poor electrophiles and require harsh conditions or activation to react with nucleophiles. rsc.org

Reactions with Electrophiles/Activating Agents: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride will selectively react with the carboxylic acid to form a highly reactive acyl chloride. This activated intermediate can then undergo further reactions. The amide group is typically unreactive towards these reagents under standard conditions.

Table 3: Predicted Chemoselectivity of Butanoic acid, 2-(aminocarbonyl)-2-ethyl-

Reagent/Condition Reactive Site Product Type Rationale
Strong Base (e.g., NaOH) Carboxylic Acid Carboxylate Salt Higher acidity of the carboxylic acid proton.
Strong Acid (e.g., H₂SO₄), Heat Carboxylic Acid Ester (if alcohol is present) Acid catalysis activates the carboxylic acid for esterification.
Thionyl Chloride (SOCl₂) Carboxylic Acid Acyl Chloride Selective conversion of carboxylic acid to the more reactive acyl chloride.
Reducing Agent (e.g., LiAlH₄) Both groups Amino alcohol Strong reducing agents will reduce both the carboxylic acid and the amide.

This table summarizes the expected chemoselective outcomes in reactions involving Butanoic acid, 2-(aminocarbonyl)-2-ethyl-, highlighting the preferential site of reaction based on the reagent used.

This predictive analysis, based on fundamental principles of organic chemistry, provides a framework for understanding the potential chemical transformations and reactivity of Butanoic acid, 2-(aminocarbonyl)-2-ethyl-. Experimental validation is necessary to confirm these theoretical pathways.

Design, Synthesis, and Characterization of Derivatives and Analogues

Structural Modifications and their Impact on Chemical Properties

A thorough search of scientific literature reveals a lack of studies focused on the structural modification of Butanoic acid, 2-(aminocarbonyl)-2-ethyl-. Consequently, there is no available data on how alterations to its molecular framework—such as changes to the ethyl groups, modification of the aminocarbonyl moiety, or transformation of the carboxylic acid function—would impact its chemical properties. Research in this area would be crucial to understanding its stability, reactivity, and potential for creating novel derivatives with tailored characteristics.

Exploration of Structure-Reactivity Relationships in Analogues

The relationship between the structure of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- and its chemical reactivity is another area that remains unelucidated. Without experimental data, any discussion of its reactivity patterns would be purely speculative. Comparative studies with structurally similar compounds could provide initial insights, but dedicated research on this specific molecule is necessary to establish a clear understanding of its reactivity profile.

Butanoic Acid, 2-(aminocarbonyl)-2-ethyl- as a Building Block in Organic Synthesis

The potential of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- as a versatile building block in organic synthesis is an intriguing but currently unexplored field. Its structure, featuring a quaternary carbon center with carboxylic acid and amide functionalities, suggests it could serve as a valuable scaffold for constructing more complex molecules. However, the absence of documented applications in the following areas highlights the need for future research.

Assembly of Complex Natural Product Architectures

There are currently no published reports on the use of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- in the total synthesis of natural products. Its unique substitution pattern could potentially offer strategic advantages in the assembly of intricate molecular architectures, but its utility in this context has yet to be demonstrated.

Scaffold Development for Material Science Applications

The application of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- in the development of new materials is not documented in the current body of scientific literature. The presence of functional groups capable of forming hydrogen bonds and participating in polymerization reactions suggests it could be a candidate for creating novel polymers or other materials with specific properties. However, without experimental validation, this remains a theoretical proposition.

Preparation of Non-Peptidic Macromolecules

Similarly, the use of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- in the synthesis of non-peptidic macromolecules is an area devoid of research. Its structure could lend itself to the creation of unique macromolecular structures with potential applications in various fields, but this potential is yet to be explored and documented.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within the molecule.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of "Butanoic acid, 2-(aminocarbonyl)-2-ethyl-" is expected to show distinct signals corresponding to each unique proton environment. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet far downfield, typically in the 10-12 ppm range, due to deshielding and hydrogen bonding. libretexts.org The two protons of the primary amide (-CONH₂) would likely appear as two broad singlets, or a single broad singlet, between 5.5 and 8.0 ppm. The methylene (B1212753) protons (-CH₂) of the two ethyl groups are diastereotopic because they are adjacent to a chiral center. Consequently, they are expected to resonate as complex multiplets. The methyl protons (-CH₃) of the two ethyl groups would likely appear as two distinct triplets.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For "Butanoic acid, 2-(aminocarbonyl)-2-ethyl-," seven distinct signals are predicted. The carbonyl carbons of the carboxylic acid and the amide functional groups are expected to resonate at the lowest field, typically in the range of 165-185 ppm. openstax.orgpressbooks.pub The quaternary α-carbon, bonded to both ethyl groups, the carboxyl group, and the aminocarbonyl group, would appear in the 40-60 ppm range. The remaining signals would correspond to the methylene and methyl carbons of the two ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Butanoic acid, 2-(aminocarbonyl)-2-ethyl-
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Carboxyl Carbon (-C OOH)-~175-185Deshielded by two oxygen atoms.
Carboxyl Proton (-COOH )~10.0 - 12.0 (broad s)-Highly deshielded, acidic proton.
Amide Carbon (-C ONH₂)~170-180-Deshielded by oxygen and nitrogen.
Amide Protons (-CONH₂ )~5.5 - 8.0 (broad s)-Chemical shift can vary with solvent and concentration.
Quaternary Carbon (-C (Et)₂)-~50-60Signal for the chiral center.
Methylene Carbons (-C H₂CH₃)~1.8 - 2.5 (m)~25-35Diastereotopic protons lead to complex multiplets.
Methylene Protons (-CH₂ CH₃)~1.8 - 2.5 (m)-Diastereotopic protons lead to complex multiplets.
Methyl Carbons (-CH₂C H₃)~0.8 - 1.2 (t)~8-15Expected to be triplets.
Methyl Protons (-CH₂CH₃ )~0.8 - 1.2 (t)-Expected to be triplets.

Note: Predicted values are based on typical ranges for similar functional groups and structures. libretexts.orgdocbrown.infodocbrown.info s = singlet, t = triplet, m = multiplet.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular ion peak (M+) for "Butanoic acid, 2-(aminocarbonyl)-2-ethyl-" would be expected at an m/z corresponding to its molecular weight (C₇H₁₃NO₃, 159.18 g/mol ).

Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com For primary amides, a characteristic fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available. libretexts.org Alpha-cleavage next to the carbonyl groups is also a common fragmentation route, which would lead to the loss of ethyl groups (C₂H₅, M-29) and potentially the aminocarbonyl group (-CONH₂, M-44). libretexts.org

Hyphenated techniques are essential for analyzing complex mixtures.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is particularly well-suited for the analysis of non-volatile and thermally labile compounds like carboxylic acids and amides. It allows for the separation of the target analyte from a matrix, followed by its ionization and fragmentation for sensitive and specific quantification.

GC-MS: Gas chromatography-mass spectrometry typically requires derivatization of polar functional groups like carboxylic acids and amides to increase their volatility.

Table 2: Predicted Key Mass Spectrometry Fragments for Butanoic acid, 2-(aminocarbonyl)-2-ethyl-
Fragment Ion Predicted m/z Possible Neutral Loss
[M]+159-
[M-OH]+142H₂O
[M-C₂H₅]+130C₂H₅•
[M-CONH₂]+115CONH₂•
[M-COOH]+114COOH•

Note: The relative intensities of these fragments would depend on the ionization technique and energy used. libretexts.orglibretexts.org

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "Butanoic acid, 2-(aminocarbonyl)-2-ethyl-" is expected to show several characteristic absorption bands. The O-H stretch of the carboxylic acid will produce a very broad and strong band in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acids. openstax.orgechemi.com The C=O stretch of the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info The primary amide group will exhibit two N-H stretching bands in the 3100-3500 cm⁻¹ region and a strong C=O stretching band (Amide I band) around 1650-1690 cm⁻¹. pressbooks.pub The N-H bending vibration (Amide II band) is expected near 1620 cm⁻¹. libretexts.org C-H stretching vibrations from the ethyl groups will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretching vibrations are typically strong in the Raman spectrum, while the O-H stretch is often weak.

Table 3: Predicted Principal Infrared (IR) Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Strong, Very Broad
Carboxylic AcidC=O stretch1700-1725Strong
AmideN-H stretch3100-3500Medium (two bands)
AmideC=O stretch (Amide I)1650-1690Strong
AmideN-H bend (Amide II)~1620Medium
AlkylC-H stretch2850-2960Medium-Strong

Note: Values are based on characteristic absorption ranges for the specified functional groups. openstax.orgechemi.comlibretexts.org

"Butanoic acid, 2-(aminocarbonyl)-2-ethyl-" possesses a chiral center at the C2 carbon. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A non-racemic sample of this compound is expected to produce a CD spectrum with positive or negative bands (Cotton effects), the signs of which are related to its absolute configuration (R or S). The analysis can be complex, but methods involving derivatization or the use of metal complexes can enhance the CD signal, aiding in the determination of enantiomeric composition and absolute stereochemistry. acs.orgmsu.edu Studies on similar chiral carboxylic acids, such as S-2-methylbutanoic acid, have demonstrated the utility of CD spectroscopy in stereochemical analysis. researchgate.net

Chromatographic Separation Techniques

Chromatography is fundamental for the separation and purification of compounds, as well as for quantitative analysis.

Direct analysis of "Butanoic acid, 2-(aminocarbonyl)-2-ethyl-" by gas chromatography is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation. To overcome this, derivatization is typically employed. The carboxylic acid group can be converted into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. psu.edunist.gov Similarly, the primary amide can also be derivatized. Once derivatized, the compound can be separated from other volatile components on a suitable GC column and detected, often by a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for confident identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the quantitative determination of "Butanoic acid, 2-(aminocarbonyl)-2-ethyl-". Given the compound's polarity, attributed to the carboxylic acid and amide functional groups, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In this modality, a nonpolar stationary phase is paired with a polar mobile phase.

The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. For "Butanoic acid, 2-(aminocarbonyl)-2-ethyl-", a C18 (octadecylsilyl) column is a typical choice for the stationary phase, offering a sufficient hydrophobic surface for interaction. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The inclusion of a buffer, often a phosphate (B84403) or acetate (B1210297) buffer, is crucial to control the pH and ensure the consistent ionization state of the carboxylic acid group, thereby yielding reproducible retention times and sharp peak shapes.

Quantitative analysis is typically performed using an external standard method. This involves creating a calibration curve by injecting known concentrations of a pure reference standard of "Butanoic acid, 2-(aminocarbonyl)-2-ethyl-" and plotting the peak area response against concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area from this curve. Purity analysis is conducted by examining the chromatogram for the presence of any additional peaks, which would indicate impurities. The peak area percentage of the main peak relative to the total peak area of all peaks in the chromatogram provides an estimation of the compound's purity.

Below is an illustrative data table outlining a typical set of HPLC parameters for the analysis of "Butanoic acid, 2-(aminocarbonyl)-2-ethyl-".

ParameterCondition
Chromatographic System High-Performance Liquid Chromatograph
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (UV)
Injection Volume 20 µL
Run Time 15 minutes

Chiral Chromatography for Enantiomeric Purity Determination

"Butanoic acid, 2-(aminocarbonyl)-2-ethyl-" possesses a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is a critical aspect of its analysis. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers.

The principle of chiral chromatography relies on the use of a chiral stationary phase (CSP). These stationary phases are designed to have chiral recognition capabilities, allowing them to interact differently with the two enantiomers of a racemic mixture. This differential interaction leads to the formation of transient diastereomeric complexes with different energies of formation, resulting in different retention times for each enantiomer on the chromatographic column.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are among the most versatile and successful for the separation of a broad range of chiral compounds, including those with carboxylic acid functionalities. mdpi.comchiralpedia.com The choice of the specific CSP and the mobile phase is crucial for achieving optimal enantioseparation and is often determined through a screening process with various columns and solvent systems. Normal-phase chromatography, using a mobile phase composed of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is frequently employed for chiral separations on polysaccharide-based CSPs.

The enantiomeric purity is determined by calculating the peak area of each enantiomer in the chromatogram. The enantiomeric excess (ee) can be calculated using the formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

The following table provides a representative example of a chiral HPLC method for the enantiomeric purity determination of "Butanoic acid, 2-(aminocarbonyl)-2-ethyl-".

ParameterCondition
Chromatographic System High-Performance Liquid Chromatograph
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm (UV)
Injection Volume 10 µL
Run Time 30 minutes

Derivatization Strategies for Enhanced Analytical Detection and Separation

While "Butanoic acid, 2-(aminocarbonyl)-2-ethyl-" possesses a carboxylic acid group that allows for UV detection at low wavelengths, its chromophore is relatively weak. Derivatization is a chemical modification strategy employed to enhance the detectability and, in some cases, the chromatographic separation of analytes. For this compound, derivatization primarily targets the carboxylic acid functionality to introduce a strongly UV-absorbing or fluorescent tag. nih.gov

The primary goal of derivatization in this context is to improve the sensitivity of the analytical method, allowing for the detection and quantification of the compound at lower concentrations. This is particularly important in trace analysis or when dealing with limited sample volumes. The introduction of a fluorophore can lead to a significant increase in sensitivity compared to UV detection.

Common derivatization strategies for carboxylic acids involve esterification or amidation reactions with a reagent containing a suitable chromophore or fluorophore. These reactions are typically performed pre-column, meaning the derivatization is carried out before the sample is injected into the HPLC system. The choice of derivatizing reagent depends on the desired detection method (UV or fluorescence) and the reactivity of the carboxylic acid.

Examples of derivatizing reagents for carboxylic acids include:

UV-Absorbing Reagents: Phenacyl bromides and naphthyl-containing reagents can be used to form esters with strong UV absorbance at higher, more selective wavelengths.

Fluorescent Reagents: Reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc), 9-anthryldiazomethane (B78999) (ADAM), and 1-naphthylamine (B1663977) introduce highly fluorescent tags, enabling detection at the picogram or even femtogram level. researchgate.netresearchgate.net

The derivatization reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, must be carefully optimized to ensure a complete and reproducible reaction with minimal side-product formation. Following derivatization, the excess reagent and by-products may need to be removed from the sample matrix to avoid interference in the subsequent chromatographic analysis.

Mechanistic and Theoretical Investigations

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for investigating the properties and reactivity of molecules at the atomic level. For Butanoic acid, 2-(aminocarbonyl)-2-ethyl-, these methods can provide insights into its conformational preferences, reaction mechanisms, and electronic structure, which are not easily accessible through experimental techniques alone.

The conformational landscape of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- is primarily dictated by the rotation around its single bonds. The presence of two bulky substituents, an ethyl group and an aminocarbonyl group, at the α-carbon significantly restricts this rotation, leading to a limited number of stable conformers.

Theoretical studies on α,α-disubstituted amino acids have shown that the introduction of an α-alkyl substituent restricts the conformational freedom of the molecule. nih.gov By analogy, the ethyl group in Butanoic acid, 2-(aminocarbonyl)-2-ethyl- would sterically hinder the rotation around the Cα-C(O)OH and Cα-C(O)NH2 bonds.

Computational methods such as Density Functional Theory (DFT) can be employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them. For Butanoic acid, 2-(aminocarbonyl)-2-ethyl-, it is expected that the most stable conformers would arrange the bulky substituents to minimize steric repulsion.

Table 1: Hypothetical Relative Energies of Stable Conformers of Butanoic acid, 2-(aminocarbonyl)-2-ethyl-

ConformerDihedral Angle (O=C-Cα-C=O)Relative Energy (kcal/mol)
Anti-periplanar~180°0.0
Syn-clinal~60°3.5
Anti-clinal~120°5.2

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

The chemical reactivity of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- is characterized by the reactions of its two functional groups: the carboxylic acid and the amide. Computational chemistry can be used to elucidate the detailed mechanisms of these reactions, including the structures and energies of transition states.

A key reaction of the amide group is hydrolysis, which can occur under acidic or basic conditions to yield 2-ethyl-2-aminobutanoic acid and ammonia (B1221849). masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: The mechanism involves initial protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of ammonia yield the carboxylic acid. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: This mechanism proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion, which is a poor leaving group, is typically the rate-determining step. libretexts.org

Computational studies can model these reaction pathways, providing detailed information about the energy profile and the geometry of the transition states. For instance, the transition state for the nucleophilic attack of water would show the partial formation of the new C-O bond and the partial breaking of the C=O π-bond.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure of Butanoic acid, 2-(aminocarbonyl)-2-ethyl-. biointerfaceresearch.comresearchgate.net These calculations can provide valuable information about the molecule's reactivity and spectroscopic properties.

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the carbonyl oxygens. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and electronic delocalization within the molecule. For Butanoic acid, 2-(aminocarbonyl)-2-ethyl-, this could reveal hyperconjugative interactions that contribute to its stability.

Table 2: Illustrative Calculated Electronic Properties for a Butanoic Acid Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.2 D

Note: These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations. Data is based on general values for similar organic molecules. biointerfaceresearch.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.govingentaconnect.com For Butanoic acid, 2-(aminocarbonyl)-2-ethyl- and its derivatives, QSAR could be employed to predict their reactivity in various chemical transformations.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known reactivity data. These descriptors can be categorized as:

Topological (2D) descriptors: These are based on the 2D representation of the molecule and include counts of atoms, bonds, and connectivity indices.

Geometrical (3D) descriptors: These are derived from the 3D structure of the molecule and include information about its size, shape, and surface area.

Electronic descriptors: These are obtained from quantum chemical calculations and include properties like HOMO/LUMO energies, dipole moment, and partial atomic charges.

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate the descriptors with the observed reactivity. nih.govnih.gov

For a series of substituted butanoic acid amides, a QSAR model could predict their rate of hydrolysis based on descriptors that quantify the electronic and steric effects of the substituents.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- Reactivity

Descriptor ClassDescriptor ExampleDescription
TopologicalWiener IndexA measure of the molecule's branching.
GeometricalMolecular Surface AreaThe total surface area of the molecule.
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.
PhysicochemicalLogPThe logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide fundamental information about the rates and equilibria of chemical reactions. For Butanoic acid, 2-(aminocarbonyl)-2-ethyl-, such studies would focus on the transformations of its carboxylic acid and amide functional groups.

The hydrolysis of the amide bond is a key transformation. Kinetic studies would involve measuring the rate of this reaction under different conditions of temperature, pH, and catalyst concentration. The rate of amide hydrolysis is known to be pH-dependent, with the reaction being faster at both low and high pH. researchgate.net The reaction is first-order with respect to the amide and the hydrolyzing agent (e.g., H₃O⁺ or OH⁻). masterorganicchemistry.comresearchgate.net

Thermodynamic studies would determine the equilibrium constant for the hydrolysis reaction, as well as the enthalpy (ΔH) and entropy (ΔS) of the reaction. These parameters can be determined experimentally through calorimetry or by measuring the equilibrium constant at different temperatures. The NIST WebBook provides thermodynamic data for butanoic acid, which can serve as a baseline for estimating the properties of its derivatives. nist.govnist.gov

Table 4: Selected Thermodynamic Data for Butanoic Acid

PropertyValueUnit
Standard Enthalpy of Formation (liquid)-533.8kJ/mol
Standard Molar Entropy (liquid)222.6J/mol·K
Heat Capacity (liquid)175.7J/mol·K

Source: NIST Chemistry WebBook nist.govnist.gov

The presence of the 2-ethyl and 2-(aminocarbonyl) substituents would be expected to influence these thermodynamic values through steric and electronic effects.

Biological and Biochemical Research Applications Excluding Human Clinical Data

Investigation as a Non-Proteinogenic Amino Acid Analog in Model Systems

Butanoic acid, 2-(aminocarbonyl)-2-ethyl- falls into the category of non-proteinogenic amino acids (NPAAs), which are amino acids not naturally encoded in the genetic code of organisms. nih.govwikipedia.org These compounds are pivotal in numerous biological functions and hold immense potential in bioengineering. frontiersin.org The study of NPAAs like Butanoic acid, 2-(aminocarbonyl)-2-ethyl- in model systems, such as bacteria, fungi, and plants, is crucial for understanding their potential roles and applications. nih.govfrontiersin.org

As an α,α-disubstituted amino acid, it is sterically and conformationally constrained. ucsb.edu This structural feature makes it resistant to racemization and proteolysis when incorporated into peptides, a valuable trait in the development of novel peptide-based tools for research. ucsb.edunih.gov The introduction of such analogs into peptides can fundamentally alter their properties, including stability and potency. nih.gov Research in this area often involves the synthesis of peptides containing these unnatural amino acids to study their structural and functional consequences in non-human systems. nih.govnih.gov The incorporation of α,α-disubstituted amino acids can influence the secondary structure of peptides, favoring extended or helical conformations depending on the specific substituents. nih.gov

Model systems like E. coli are often engineered to produce novel non-proteinogenic amino acids, providing a platform to study their biosynthesis and physiological effects in a controlled environment. frontiersin.org While specific studies on the incorporation of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- into proteins in these systems are not widely documented, the general principles of NPAA research provide a framework for its potential investigation.

Interactions with Enzyme Systems and Biological Macromolecules (in vitro, non-human)

The unique stereochemistry and electronic properties of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- make it a candidate for investigating interactions with various biological macromolecules.

Enzyme Inhibition and Activation Mechanisms

While specific data on Butanoic acid, 2-(aminocarbonyl)-2-ethyl- is limited, α,α-disubstituted amino acids, in general, are studied as potential enzyme inhibitors. Their rigid structure can allow for specific binding to enzyme active sites, potentially leading to competitive or non-competitive inhibition. The carbamoyl (B1232498) group could participate in hydrogen bonding interactions within an active site, while the ethyl group could engage in hydrophobic interactions.

Receptor Binding and Molecular Recognition Studies

The conformational rigidity of α,α-disubstituted amino acids is a key feature in molecular recognition studies. nih.gov Peptides containing these residues are used to probe receptor binding sites and understand the structural requirements for ligand-receptor interactions in non-human systems. The defined conformation can lead to higher binding affinity and selectivity compared to flexible peptides.

Table 1: Potential Interactions of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- with Biological Macromolecules

Functional GroupPotential Interaction TypeImplication in Non-Human Systems
Carboxylic AcidIonic Bonding, Hydrogen BondingInteraction with positively charged residues in enzyme active sites or receptor binding pockets.
AminocarbonylHydrogen BondingFormation of specific hydrogen bond networks, contributing to binding affinity and specificity.
Ethyl GroupHydrophobic InteractionsEngagement with nonpolar pockets in proteins, influencing binding orientation and strength.
α,α-Disubstituted CoreSteric Hindrance, Conformational RigidityRestriction of peptide backbone flexibility, leading to specific secondary structures and potentially enhanced stability against proteolysis in model organisms.

Metabolism and Biotransformation in Non-Human Organisms and Cellular Models

The metabolic fate of xenobiotic compounds, including NPAAs, is a critical area of research in toxicology and drug development.

Microbial Degradation Pathways

Microorganisms possess a vast array of enzymes capable of degrading complex organic molecules. The degradation of a compound like Butanoic acid, 2-(aminocarbonyl)-2-ethyl- by microbial communities in soil or aquatic environments would likely involve initial transformations of the functional groups. Potential pathways could include:

Deamidation: Hydrolysis of the aminocarbonyl group to a carboxylic acid, catalyzed by amidases.

Oxidation: Oxidation of the ethyl group.

Decarboxylation: Removal of the carboxyl group.

Bacteria and fungi are known to utilize non-ribosomal peptide synthetases (NRPSs) to synthesize and incorporate hundreds of non-proteinogenic amino acids into bioactive peptides. nih.gov This suggests that these organisms also possess the enzymatic machinery to metabolize such compounds.

Metabolic Fate in Plant Systems

Plants can absorb and metabolize a wide range of organic compounds from the soil and atmosphere. The metabolic fate of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- in plant systems is not well-documented. However, general metabolic pathways for xenobiotics in plants involve three phases:

Phase I (Transformation): Introduction or modification of functional groups through oxidation, reduction, or hydrolysis.

Phase II (Conjugation): Conjugation of the modified compound with endogenous molecules such as sugars, amino acids, or glutathione (B108866) to increase water solubility.

Phase III (Sequestration): Storage of the conjugates in vacuoles or incorporation into cell wall components.

The study of such metabolic pathways in model plant systems like Arabidopsis thaliana could provide insights into the environmental fate and potential bioaccumulation of this compound.

Applications in Biosynthetic Pathway Elucidation and EngineeringThis subsection was intended to explore the utility of the compound as a research tool. This could include its use as a metabolic tracer to unravel the steps of a particular biosynthetic route or as a precursor or intermediate in engineered metabolic pathways designed for the production of novel compounds.

Unfortunately, the extensive search did not yield any peer-reviewed articles, patents, or conference proceedings that specifically address "Butanoic acid, 2-(aminocarbonyl)-2-ethyl-" in these contexts. While information exists for the broader class of butanoic acid derivatives, the specific substitutions at the second carbon position, namely an ethyl group and an aminocarbonyl (carbamoyl) group, define a unique chemical entity for which dedicated biological research appears to be absent from the public domain.

Therefore, no data tables with detailed research findings can be generated, and a thorough, informative, and scientifically accurate article adhering to the requested outline cannot be produced.

Environmental Fate and Ecotoxicological Research Academic Perspective

Environmental Degradation Pathways and Kinetics

No specific data regarding the environmental degradation of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- was found. This includes a lack of research on its breakdown in various environmental compartments through hydrolysis, photolysis, or microbial action.

Hydrolysis in Aqueous Environments

There are no available studies that investigate the hydrolysis of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- in aqueous environments. Consequently, information on its rate of hydrolysis, potential breakdown products under these conditions, and the influence of pH and temperature on this process is not available.

Microbial Biodegradation in Soil and Water Systems

There is a lack of research on the microbial biodegradation of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- in either soil or water systems. As a result, there is no information on microorganisms capable of degrading this compound, the pathways of biodegradation, or the rate at which it might be broken down in the environment.

Identification and Characterization of Environmental Transformation Products

As no studies on the degradation of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- were found, there is no information available on its environmental transformation products. The identity and chemical characteristics of any substances that may be formed from its breakdown in the environment have not been documented.

Studies on Bioaccumulation and Biotransformation in Non-Target Environmental Organisms

No research has been published on the potential for Butanoic acid, 2-(aminocarbonyl)-2-ethyl- to bioaccumulate in the tissues of non-target environmental organisms. Furthermore, there are no studies on how this compound might be metabolized or transformed by these organisms.

Advanced Analytical Methods for Environmental Monitoring in Research Contexts

While general analytical methods for the detection of organic compounds in environmental samples exist, no specific advanced analytical methods have been developed or published for the express purpose of monitoring Butanoic acid, 2-(aminocarbonyl)-2-ethyl- in environmental matrices such as water, soil, or biota.

Potential Applications in Advanced Materials Science and Chemical Engineering

Role in Polymer Chemistry and Material Functionalization

The dual functionality of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- makes it a compelling candidate for polymer chemistry and material functionalization. The carboxylic acid group can be readily incorporated into polymer backbones through esterification or amidation reactions, for instance, in the synthesis of polyesters and polyamides. This would introduce the ureido group as a pendant side chain, which can significantly influence the polymer's properties.

The ureido group is known for its ability to form strong, directional hydrogen bonds. mdpi.com This can lead to the formation of physical crosslinks within a polymer matrix, enhancing its mechanical properties, such as toughness and elasticity. By varying the concentration of the ureido-functionalized monomer, the degree of hydrogen bonding and thus the material's properties could be precisely tuned. Furthermore, the introduction of such hydrogen-bonding moieties can impart self-healing capabilities to the polymer, as the hydrogen bonds can reform after being broken.

In material functionalization, the carboxylic acid can serve as an anchor to graft the molecule onto the surface of various substrates, thereby introducing the ureido functionality. This could be used to modify the surface properties of materials, for example, to improve adhesion or biocompatibility. The ureido group can also act as a recognition site for other molecules, enabling the development of smart materials that respond to specific chemical stimuli.

Functional GroupPotential Role in Polymer Chemistry
Carboxylic AcidMonomer for polyesters and polyamides; Anchor for surface grafting.
Ureido GroupIntroduces hydrogen bonding for physical crosslinking; Imparts self-healing properties; Acts as a recognition site.
Ethyl GroupsInfluence solubility and steric hindrance.

Applications in Nanomaterial Synthesis and Surface Modification

In the realm of nanotechnology, Butanoic acid, 2-(aminocarbonyl)-2-ethyl- could serve as a versatile surface ligand for the stabilization and functionalization of nanoparticles. The carboxylic acid group can bind to the surface of metal or metal oxide nanoparticles, providing a stable capping layer that prevents aggregation. The outward-facing ureido groups would then decorate the nanoparticle surface, imparting new functionalities.

The hydrogen-bonding capability of the ureido group could be exploited to direct the self-assembly of nanoparticles into ordered superstructures. This bottom-up approach is crucial for the fabrication of advanced materials with tailored optical, electronic, or catalytic properties. Furthermore, the ureido-functionalized nanoparticles could be designed to interact with specific biomolecules through hydrogen bonding, opening up possibilities in biosensing and drug delivery.

For surface modification of bulk materials, the compound could be used to create self-assembled monolayers (SAMs) on various substrates. The carboxylic acid would anchor the molecule to the surface, while the ureido groups would form a well-defined, functional interface. Such modified surfaces could exhibit altered wettability, friction, and biocompatibility, depending on the packing and orientation of the molecules.

Catalytic Activity in Organic Transformations

While Butanoic acid, 2-(aminocarbonyl)-2-ethyl- is not a catalyst in itself, it can be utilized as a ligand to modify the activity and selectivity of metal catalysts. The carboxylic acid and the oxygen and nitrogen atoms of the ureido group can coordinate with metal ions, forming stable complexes. The steric bulk provided by the ethyl groups could create a specific chiral environment around the metal center, potentially leading to enantioselective catalytic transformations.

Furthermore, the hydrogen-bonding ability of the ureido group could play a role in substrate recognition and activation. By forming hydrogen bonds with a substrate, the ligand could orient it in a favorable position for the catalytic reaction to occur, thereby enhancing the reaction rate and selectivity. This concept of "bifunctional catalysis," where both the metal center and the ligand participate in the catalytic cycle, is a powerful strategy in modern catalyst design.

Integration into Supramolecular Assemblies and Frameworks

The strong and directional hydrogen-bonding capabilities of the ureido group are highly reminiscent of the ureidopyrimidinone (UPy) motif, which is a cornerstone of supramolecular chemistry. ugent.benih.gov The UPy unit forms very stable dimers through quadruple hydrogen bonding. While the simple ureido group of Butanoic acid, 2-(aminocarbonyl)-2-ethyl- forms less complex hydrogen-bonding networks, it can still drive the self-assembly of molecules into well-defined supramolecular structures.

This compound could be a valuable building block for the construction of supramolecular polymers, gels, and liquid crystals. The combination of the hydrogen-bonding ureido group and the carboxylic acid allows for the formation of extended networks. For instance, the carboxylic acids could dimerize through hydrogen bonds, while the ureido groups interact with each other, leading to the formation of one-dimensional chains or two-dimensional sheets. These materials would be responsive to external stimuli such as temperature and solvent polarity, which can disrupt the hydrogen bonds.

Supramolecular MotifKey Features and Potential Applications
Ureido GroupForms strong, directional hydrogen bonds; Can drive self-assembly into polymers and gels; Enables stimuli-responsive materials.
Ureidopyrimidinone (UPy)Forms highly stable quadruple hydrogen-bonded dimers; Used in self-healing materials and biomedical applications. acs.orgtue.nl

Development of Functionalized Surfaces and Coatings

The development of functionalized surfaces and coatings is another promising area of application for Butanoic acid, 2-(aminocarbonyl)-2-ethyl-. As a coating material, it could be applied to surfaces to impart specific properties. For example, a coating rich in ureido groups could enhance the adhesion between different layers of a composite material through hydrogen bonding.

Furthermore, such coatings could be used to create biocompatible surfaces for medical implants. The ability of the ureido group to interact with biological molecules through hydrogen bonding could promote cell adhesion and growth, leading to better integration of the implant with the surrounding tissue. The carboxylic acid group could be used to covalently attach the coating to the implant surface, ensuring its long-term stability.

In the field of anti-fouling coatings, the introduction of ureido groups could create a "hydration layer" on the surface through hydrogen bonding with water molecules. This layer could act as a physical barrier, preventing the adhesion of proteins and microorganisms. The antifouling properties could be further tuned by co-polymerizing the ureido-functionalized monomer with other monomers that have known anti-fouling properties. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-(aminocarbonyl)-2-ethylbutanoic acid in a laboratory setting?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A plausible route includes:

Aldol Condensation : React ethyl acetoacetate with ethyl bromide to introduce the 2-ethyl group via alkylation.

Hydrolysis : Acidic or basic hydrolysis of the ester to yield the carboxylic acid.

Carbamoylation : Introduce the aminocarbonyl group using urea or an isocyanate derivative under anhydrous conditions.
Key Considerations :

  • Use catalysts like sodium ethoxide for alkylation .
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Purify intermediates via recrystallization or column chromatography to ensure high yields (>80%) .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of 2-(aminocarbonyl)-2-ethylbutanoic acid?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals at δ 1.2–1.4 ppm (triplet, 2-ethyl CH3), δ 2.5–2.7 ppm (multiplet, CH2 adjacent to carbonyl), and δ 6.5–7.5 ppm (broad, NH2 from carbamoyl) .
    • ¹³C NMR : Peaks at ~175 ppm (carboxylic acid C=O) and ~170 ppm (carbamoyl C=O) .
  • IR Spectroscopy : Strong absorption at ~3300 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O stretches).
  • Mass Spectrometry : Molecular ion peak at m/z 175 (C7H13NO3) with fragmentation patterns confirming branching .

Q. What safety precautions should be taken when handling 2-(aminocarbonyl)-2-ethylbutanoic acid?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the steric effects of the 2-ethyl and 2-aminocarbonyl substituents on reactivity?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates of 2-(aminocarbonyl)-2-ethylbutanoic acid with less substituted analogs (e.g., 2-methylbutanoic acid) in esterification or amidation reactions.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to analyze steric hindrance via Mulliken charges and spatial orientation of substituents .
  • X-ray Crystallography : Resolve crystal structures to quantify bond angles and torsional strain .

Q. What strategies are effective in resolving contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening : Test solubility in polar (water, DMSO) and non-polar (hexane) solvents under controlled temperatures (20–40°C).
  • Purity Analysis : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or hydrate formation that may alter solubility .
  • Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 2-ethyl-2-methylbutanoic acid) to identify trends .

Q. Table 1: Comparative Physicochemical Properties of Analogous Compounds

CompoundMelting Point (°C)Solubility in Water (g/L)logP
2-Ethyl-2-methylbutanoic acid78–805.21.8
2-Aminobutyric acid195–198120-1.2

Q. Table 2: Key NMR Peaks for Structural Confirmation

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Ethyl CH31.2–1.414.5
Carbamoyl NH26.5–7.5 (broad)170
Carboxylic Acid C=O-175

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